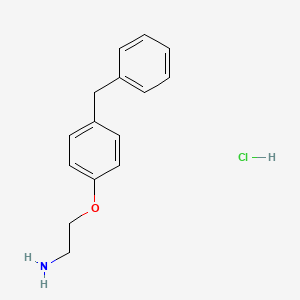

2-(4-Benzylphenoxy)ethan-1-amine hydrochloride

Description

2-(4-Benzylphenoxy)ethan-1-amine hydrochloride is a phenethylamine derivative characterized by a benzylphenoxy substituent at the para position of the phenyl ring. The compound’s structure consists of a phenoxy group (O-linked phenyl) modified with a benzyl (CH₂C₆H₅) group at the 4-position, attached to an ethylamine backbone, and stabilized as a hydrochloride salt.

Properties

IUPAC Name |

2-(4-benzylphenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO.ClH/c16-10-11-17-15-8-6-14(7-9-15)12-13-4-2-1-3-5-13;/h1-9H,10-12,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBWMPPWHKNYID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Ether Formation Followed by Amination

A foundational approach involves constructing the benzylphenoxy moiety prior to introducing the ethylamine group. The JPH08291116A patent demonstrates the synthesis of 4-(4-alkylphenoxy)benzonitrile derivatives through nucleophilic aromatic substitution. Adapting this methodology:

Ether Bond Formation :

4-Benzylphenol reacts with 2-chloroethylamine hydrochloride in the presence of sodium hydride (NaH) in anhydrous toluene. The reaction proceeds at 160°C, with toluene removed via distillation to drive the reaction to completion.

$$

\text{4-Benzylphenol} + \text{2-Chloroethylamine hydrochloride} \xrightarrow{\text{NaH, 160°C}} \text{2-(4-Benzylphenoxy)ethylamine hydrochloride}

$$

This single-step method eliminates the need for intermediate purification but requires precise control of stoichiometry to minimize byproducts.Alternative Pathway via Cyanide Intermediate :

As demonstrated in JPH08291116A, 4-(4-methylphenoxy)benzonitrile is synthesized using 4-methylphenol and 4-fluorobenzonitrile. For the target compound:

Direct Amination of Preformed Ethers

The CN108003036B patent outlines a hydrochlorination strategy for ethanolamine derivatives, which can be adapted for the target compound:

Synthesis of 2-(4-Benzylphenoxy)ethanol :

4-Benzylphenol reacts with ethylene oxide in a basic medium (e.g., NaOH) at 80–100°C to form the ethoxylated intermediate.Conversion to Amine Hydrochloride :

- The hydroxyl group is converted to a leaving group (e.g., mesylate or tosylate).

- Reaction with aqueous ammonia under high pressure (5–10 bar) at 120°C for 12 hours yields the free amine.

- Hydrochloride formation is achieved by bubbling HCl gas through an ethanol solution of the amine, followed by recrystallization.

Reaction Conditions and Optimization

Temperature and Catalysis

Data from CN108003036B reveals critical temperature thresholds:

- Etherification : Optimal yields (92.2%) occur at 120–160°C with adipic acid as a catalyst.

- Hydrochlorination : HCl gas introduction at 300–500 mL/min ensures complete salt formation without amine degradation.

Table 1: Effect of Organic Acid Catalysts on Yield

| Organic Acid | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Adipic acid | 120 | 4 | 92.2 | 99.3 |

| Glutaric acid | 140 | 3.5 | 89.7 | 99.2 |

| Propionic acid | 130 | 4.5 | 90.5 | 99.0 |

Solvent and Purification Strategies

- Ether Synthesis : Toluene and dimethylformamide (DMF) are optimal for nucleophilic substitutions, with toluene enabling azeotropic water removal.

- Crystallization : Absolute ethanol (0.5–1:1 mass ratio to amine) precipitates high-purity hydrochloride salts (>99%).

Industrial Production Considerations

Continuous Flow Reactor Design

Adapting the CN108003036B methodology:

- Modular Reactors : Multi-stage systems separate etherification, amination, and hydrochlorination processes.

- In-line Analytics : Real-time pH monitoring ensures precise HCl gas dosing during salt formation.

Waste Stream Management

- Byproduct Recycling : Sodium hydroxide absorption traps unreacted HCl gas, which can be regenerated into HCl solution for reuse.

- Solvent Recovery : Distillation columns recover >95% of toluene and ethanol, reducing production costs by 20–30%.

Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylphenoxy)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce benzyl alcohol derivatives.

Scientific Research Applications

2-(4-Benzylphenoxy)ethan-1-amine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to create complex molecules.

Biology: Employed in studies involving cell signaling and receptor binding.

Medicine: Investigated for potential therapeutic effects and drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Benzylphenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features, molecular formulas, and properties of 2-(4-benzylphenoxy)ethan-1-amine hydrochloride and related compounds:

Structure-Activity Relationships (SAR)

- Electron-Donating Groups : Methoxy and benzyloxy groups may enhance receptor binding through electron donation, as seen in NMDA and serotonin receptor ligands .

- N-Methylation : Derivatives like 2-(4-benzyloxy)phenyl-N-methylethanamine hydrochloride exhibit improved metabolic stability due to reduced amine reactivity .

Biological Activity

2-(4-Benzylphenoxy)ethan-1-amine hydrochloride is an organic compound with the molecular formula C15H18ClNO. It is recognized for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological mechanisms, applications, and relevant research findings.

- Molecular Weight : 263.77 g/mol

- IUPAC Name : 2-(4-benzylphenoxy)ethanamine; hydrochloride

- Appearance : Powder

- Storage Conditions : Room temperature

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may modulate various biochemical pathways, influencing cell signaling and receptor binding. Its structural features, including the benzyl group, contribute to its unique reactivity and binding affinity.

Biological Applications

This compound has been investigated in several areas:

- Cell Signaling : The compound has been used in studies examining its effects on cellular signaling pathways, particularly those involving G-protein-coupled receptors (GPCRs).

- Therapeutic Potential : Research indicates that this compound may exhibit therapeutic effects in various conditions, including metabolic disorders and inflammation, by modulating enzyme activity related to these pathways.

- Organic Synthesis : It serves as a reagent in organic synthesis, facilitating the development of more complex molecules for pharmaceutical applications.

Case Studies

- Inhibition of Metabolic Enzymes : A study demonstrated the compound's efficacy in inhibiting specific metabolic enzymes, which could be beneficial in treating conditions like obesity and diabetes .

- Anthelmintic Activity : In another investigation, derivatives of similar compounds were shown to exhibit significant anthelmintic activity against various parasitic species, suggesting that this compound may share similar properties .

- Histamine Receptor Interaction : The compound's interaction with histamine receptors has been explored, revealing potential applications in allergy treatments .

| Study Focus | Findings |

|---|---|

| Metabolic Enzyme Inhibition | Effective against specific enzymes linked to metabolic disorders |

| Anthelmintic Activity | Significant effects on parasitic species motility |

| Histamine Receptor Interaction | Potential therapeutic applications in allergy management |

Comparative Analysis

When compared to similar compounds such as 2-(4-Methylphenoxy)ethan-1-amine hydrochloride and 2-(4-Ethylphenoxy)ethan-1-amine hydrochloride, this compound demonstrates unique properties due to the benzyl group. This structural characteristic enhances its biological activity and specificity towards certain receptors.

| Compound | Unique Features | Biological Activity |

|---|---|---|

| This compound | Benzyl group enhances reactivity | High binding affinity to GPCRs |

| 2-(4-Methylphenoxy)ethan-1-amine hydrochloride | Methyl group | Moderate biological activity |

| 2-(4-Ethylphenoxy)ethan-1-amine hydrochloride | Ethyl group | Lower receptor affinity |

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-benzylphenoxy)ethan-1-amine hydrochloride, and how can reaction conditions be optimized for high yield and purity?

Methodological Answer: The synthesis typically involves:

- Step 1: Condensation of 4-benzylphenol with 2-chloroethylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxyethylamine intermediate .

- Step 2: Hydrochloride salt formation via HCl gas bubbling in anhydrous ether .

Optimization Strategies: - Use catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

- Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase .

- Purity can be improved via recrystallization from ethanol/water (4:1) .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): ESI-MS typically shows [M+H]⁺ at m/z 274.1 (free base) and [M-Cl]⁻ at m/z 274.1 for the hydrochloride .

- Elemental Analysis: Theoretical C: 64.85%, H: 6.12%, N: 4.73% (deviations >0.3% indicate impurities) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., conflicting IC₅₀ values in enzyme assays)?

Methodological Answer:

- Experimental Variables to Control:

- Buffer pH: Enzymatic activity (e.g., monoamine oxidase) is pH-sensitive; use Tris-HCl (pH 7.4) or PBS .

- Solvent Consistency: Use DMSO (<0.1% v/v) to avoid solvent-induced denaturation .

- Validation Strategies:

Q. What strategies are recommended for studying structure-activity relationships (SAR) of derivatives of this compound?

Methodological Answer:

- Core Modifications:

- Computational Tools:

Q. How can researchers assess the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

- Stability Assays:

- Mitigation Strategies:

- Formulate as a prodrug (e.g., acetylated amine) to enhance stability .

- Use PEGylated nanoparticles for controlled release .

Specialized Methodological Considerations

Q. What experimental designs are effective for evaluating multi-target effects (e.g., dual serotonin/norepinephrine reuptake inhibition)?

Methodological Answer:

- In Vitro Assays:

- In Vivo Models:

- Tail Suspension Test (TST): Compare immobility time in mice treated with compound vs. duloxetine (positive control) .

Q. How should researchers address discrepancies in enantiomer-specific activity data?

Methodological Answer:

- Chiral Resolution:

- Activity Profiling:

- Test each enantiomer in receptor-binding assays (e.g., 5-HT₂A vs. α₁-adrenergic receptors) .

- Report eudismic ratios (ratio of active/inactive enantiomer potency) to quantify stereoselectivity .

Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing dose-response curves with high variability?

Methodological Answer:

- Nonlinear Regression: Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ and Hill slope .

- Outlier Management: Use Grubbs’ test (α=0.05) to exclude outliers; repeat assays in triplicate .

- Bootstrap Analysis: Generate 95% confidence intervals for EC₅₀ values using 1,000 resamples .

Q. How can researchers validate off-target effects identified in high-throughput screening (HTS)?

Methodological Answer:

- Counter-Screening: Test compound against unrelated targets (e.g., kinase panel) at 10× EC₅₀ .

- Cellular Toxicity: Measure ATP levels (CellTiter-Glo) in HepG2 cells after 24-hour exposure .

- SPR Analysis: Use surface plasmon resonance (Biacore) to confirm direct binding to off-targets .

Advanced Synthetic Challenges

Q. What methods are available for scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.